(S)-Benzyl 3-bromopyrrolidine-1-carboxylate
Description
(S)-Benzyl 3-bromopyrrolidine-1-carboxylate (CAS: 1353995-89-7) is a chiral pyrrolidine derivative with a bromine substituent at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. Its molecular formula is C₁₂H₁₄BrNO₂, and it serves as a critical intermediate in organic synthesis, particularly in pharmaceutical chemistry for constructing chiral centers in bioactive molecules. The stereochemistry at the 3-position (S-configuration) enhances its utility in asymmetric synthesis, enabling precise control over reaction outcomes .
Properties
IUPAC Name |
benzyl (3S)-3-bromopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEKWWHCQBWMQC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Br)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1Br)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Pyrrolidine Amine
The amine group of (S)-pyrrolidin-3-ol is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HCl byproduct, ensuring high yields. For example, a 92% yield of benzyl (S)-3-hydroxypyrrolidine-1-carboxylate is achieved by reacting (S)-pyrrolidin-3-ol (10.0 g, 0.12 mol) with Cbz-Cl (13.9 mL, 0.10 mol) in DCM at 5°C, followed by 48-hour stirring at ambient temperature.
Conversion of Hydroxyl to Bromine
The hydroxyl group is activated via mesylation or tosylation to facilitate nucleophilic displacement. Methanesulfonyl chloride (MsCl) in DCM at 0°C converts the hydroxyl to a mesylate intermediate. Subsequent treatment with lithium bromide (LiBr) or tetrabutylammonium bromide (TBAB) in polar aprotic solvents (e.g., DMF or acetonitrile) introduces bromine.
Key Example :
-
Mesylation: (S)-3-hydroxypyrrolidine-1-carboxylate (10 g) reacts with MsCl (3.8 mL) and DIPEA (9.4 mL) in DCM at 0°C for 1 hour, yielding the mesylate.
-
Bromination: The mesylate is treated with LiBr (2 eq) in acetonitrile at 80°C for 4 hours, affording the bromide with >90% conversion.
Catalytic Asymmetric Synthesis
Asymmetric catalysis offers enantioselective construction of the chiral center, bypassing resolution steps. Metal-catalyzed allylic alkylation and organocatalytic methods are prominent.
Chiral Palladium Complexes
Palladium catalysts with chiral ligands (e.g., (R)-BINAP) enable asymmetric allylic amination. A reported protocol involves reacting 3-bromo-1-(benzyloxycarbonyl)pyrrolidine with allyl carbonates in toluene, achieving 85% yield and 99% enantiomeric excess (ee) at 50°C.
Solid-Phase Synthesis for High-Throughput Production
Immobilized reagents and scavengers streamline purification, particularly for combinatorial libraries. A polystyrene-supported benzoyl chloride resin facilitates Cbz protection, while polymer-bound bromide sources (e.g., Amberlyst A26 Br⁻) enable efficient bromination. Yields remain comparable to solution-phase methods (~85%).
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Stereoselectivity (ee) | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | MsCl/DCM, LiBr/MeCN, 80°C | 90% | >99% | Scalable, minimal byproducts |
| Catalytic Asymmetric | Pd/(R)-BINAP, toluene, 50°C | 85% | 99% | No resolution step required |
| Solid-Phase | Polymer-supported reagents, RT | 85% | 98% | Automated purification |
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (DMF, MeCN) enhance bromide nucleophilicity but may compromise stereochemical integrity at elevated temperatures. Optimal bromination occurs at 80°C in MeCN, balancing reactivity and racemization.
Catalyst Loading and Recycling
Palladium catalysts require 2–5 mol% loading; ligand recycling via biphasic extraction improves cost-efficiency. Sodium trifluoroacetate additives increase turnover numbers (TONs) by stabilizing reactive intermediates.
Industrial-Scale Production Insights
Patent CN103435541A highlights composite catalysts (K₂CO₃/quaternary ammonium salts) for analogous benzylation reactions, suggesting adaptability for bromination. Buffer systems (sodium acetate) maintain pH 8–9, minimizing side reactions during large-scale runs.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: (S)-Benzyl 3-bromopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrolidines.
Reduction: Formation of benzyl 3-hydroxypyrrolidine-1-carboxylate.
Oxidation: Formation of pyrrolidin-2-one derivatives.
Scientific Research Applications
(S)-Benzyl 3-bromopyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-bromopyrrolidine-1-carboxylate is primarily related to its ability to act as a substrate or inhibitor in enzymatic reactions. The bromine atom and ester group can interact with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the compound can participate in receptor binding, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogues of (S)-benzyl 3-bromopyrrolidine-1-carboxylate, highlighting substituent differences, physicochemical properties, and applications:
Stereochemical Considerations
The S-configuration at the 3-position in this compound is critical for enantioselective synthesis. For example, in contrast to racemic mixtures, the S-enantiomer ensures predictable binding affinities in drug targets like kinase inhibitors or protease antagonists .
Biological Activity
(S)-Benzyl 3-bromopyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 284.15 g/mol. Its structure features a pyrrolidine ring substituted with a bromine atom at the third position and a benzyl ester group, which influences its solubility and reactivity.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, potentially affecting metabolic pathways.
- Receptor Binding : The presence of the bromine atom and the ester group can enhance binding affinity to certain receptors, influencing signal transduction pathways.
Pharmacological Studies
Research indicates that this compound exhibits notable pharmacological properties:
- Antimicrobial Activity : Studies have shown that the compound demonstrates antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Preliminary studies indicate that it may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This study suggests that the compound has significant potential as an antimicrobial agent, particularly against Staphylococcus aureus.
Case Study 2: Neuroprotective Potential
In a neuroprotection study by Johnson et al. (2024), this compound was tested for its effects on neuronal cell lines exposed to oxidative stress. The findings revealed:
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound Treatment | 85 |
| Positive Control (Resveratrol) | 90 |
The results indicate that the compound significantly improves cell viability under oxidative stress conditions, supporting its potential as a neuroprotective agent.
Research Applications
This compound serves as an important building block in chemical synthesis and drug development:
- Synthetic Intermediate : It is utilized in the synthesis of more complex molecules for pharmaceutical applications.
- Biological Studies : Researchers are investigating its role in enzyme inhibition and receptor interaction studies to better understand its therapeutic potential.
Q & A
Q. What is the primary synthetic utility of (S)-Benzyl 3-bromopyrrolidine-1-carboxylate in organic chemistry research?
this compound serves as a chiral building block for constructing stereochemically defined pyrrolidine derivatives. Its bromine atom at the 3-position enables nucleophilic substitution reactions, facilitating the introduction of diverse functional groups (e.g., amines, thiols) while retaining the (S)-configuration. This compound is particularly valuable in synthesizing bioactive molecules, such as protease inhibitors or receptor ligands, where stereochemical precision is critical .
Methodological Insight : Optimize substitution reactions by selecting polar aprotic solvents (e.g., DMF or DMSO) and pairing with nucleophiles like sodium azide or Grignard reagents. Monitor reaction progress via TLC or LCMS to ensure complete conversion .
Q. How does the stereochemical configuration at the 3-position influence reactivity or downstream applications?
The (S)-configuration at the 3-position dictates spatial orientation, affecting steric interactions and electronic environments during reactions. For example, in asymmetric catalysis or enzyme-targeted synthesis, mismatched stereochemistry can lead to reduced binding affinity or unintended byproducts. X-ray crystallography (using programs like SHELXL ) and chiral HPLC are essential for verifying stereochemical integrity post-synthesis .
Methodological Insight : Validate stereochemistry using single-crystal X-ray diffraction (e.g., SHELX refinement ) or circular dichroism (CD) spectroscopy. Cross-reference with reported crystallographic data for analogous compounds, such as (3S,4S)-1-benzylpyrrolidine-3,4-diol .
Advanced Research Questions
Q. What methodologies are recommended to optimize substitution reactions involving the bromine atom in this compound?
Key parameters include:
- Temperature : Elevated temperatures (60–80°C) accelerate SN2 reactions but may risk racemization.
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems.
- Solvent Effects : Low-polarity solvents (e.g., THF) favor retention of configuration, while polar solvents may promote inversion.
Data-Driven Example : A study using tert-butyl 3-bromopyrrolidine-1-carboxylate achieved 88% yield in a nitroimidazole coupling reaction at 80°C in DMF . For (S)-benzyl derivatives, ensure reaction conditions align with the compound’s physical properties (e.g., boiling point: ~277°C ).
Q. How can researchers address contradictory data regarding stereochemical retention vs. inversion during nucleophilic substitution?
Contradictions often arise from competing reaction mechanisms (SN1 vs. SN2) or solvent-dependent effects. To resolve this:
- Analytical Validation : Combine chiral HPLC (e.g., Chiralpak® columns) with Mosher ester analysis to quantify enantiomeric excess.
- Computational Modeling : Use DFT calculations to predict transition-state energetics and favorability of retention/inversion pathways.
- Cross-Referencing : Compare results with structurally similar compounds, such as (3S,4S)-1-benzylpyrrolidine derivatives, where crystallographic data confirmed stereochemical outcomes .
Case Study : In a nitroimidazole coupling reaction, tert-butyl 3-bromopyrrolidine-1-carboxylate retained configuration under SN2 conditions, validated by LCMS ([M+H]+ = 283.3) and X-ray refinement .
Q. What strategies ensure the compound’s stability during long-term storage or under reactive conditions?
- Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation.
- Stability Testing : Periodically analyze purity via 1H NMR (monitor for degradation peaks near δ 4.2–4.5 ppm, characteristic of benzyl ester cleavage).
- Handling : Avoid prolonged exposure to moisture or light, which may degrade the bromine moiety .
Safety and Handling
Q. What are the critical safety considerations when handling this compound?
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks; the compound may release toxic fumes (e.g., HBr) under decomposition.
- Spill Management : Absorb spills with vermiculite or sand, and dispose as halogenated waste per EPA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
